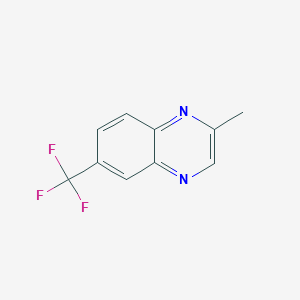

2-Methyl-6-(trifluoromethyl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c1-6-5-14-9-4-7(10(11,12)13)2-3-8(9)15-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUGNZABFZHEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=C(C=CC2=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60801873 | |

| Record name | 2-Methyl-6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60801873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646512-72-3 | |

| Record name | 2-Methyl-6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60801873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of Trifluoromethylated Quinoxaline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. nih.govcrimsonpublishers.com DFT methods are used to calculate a molecule's electronic structure, offering a balance between accuracy and computational cost. nih.gov These calculations provide insights into optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govscirp.org For quinoxaline (B1680401) derivatives, DFT has been successfully used to determine molecular properties and correlate them with experimental data. acs.orgresearchgate.netphyschemres.org

Electronic Structure Analysis (HOMO, LUMO Energies, Energy Gap)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. scirp.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ias.ac.in The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.orgresearchgate.net A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org In studies of quinoline, a related heterocyclic compound, the HOMO-LUMO gap was calculated to understand charge transfer interactions and bioactivity. scirp.org

Table 1: Theoretical Electronic Properties of 2-Methyl-6-(trifluoromethyl)quinoxaline

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: Specific computational data for this compound were not found in the reviewed literature. This table serves as a template for the types of data generated in such an analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netwuxiapptec.comlibretexts.org An MEP map displays regions of varying electrostatic potential on the molecule's electron density surface. wuxiapptec.com These maps use a color spectrum where red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, and blue indicates regions of most positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netyoutube.comyoutube.com Green and yellow areas represent regions of neutral or intermediate potential. youtube.comyoutube.com MEP analysis helps in understanding non-bonding interactions and predicting sites of chemical reactivity. researchgate.net For various quinoxaline derivatives, MEP maps have been generated to identify their electrophilic and nucleophilic centers. researchgate.net

Fukui Functions and Local Reactivity Descriptors

Fukui functions provide a quantitative measure of the reactivity of specific atomic sites within a molecule. researchgate.netwikipedia.org Derived from DFT, these functions describe the change in electron density at a particular point when an electron is added to or removed from the molecule. wikipedia.orgscm.com This allows for the prediction of the most likely sites for nucleophilic attack (where an electron is added to the LUMO), electrophilic attack (where an electron is removed from the HOMO), and radical attack. researchgate.netscm.commdpi.com The condensed Fukui function simplifies this by assigning a reactivity value to each atom. wikipedia.orgscm.com This method has been successfully used to predict C-H functionalization sites on various nitrogen-containing heterocycles. researchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. protheragen.ainih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes, stability, and interactions of molecules. protheragen.aiyoutube.com This technique is widely applied in drug discovery to investigate protein-ligand binding and the behavior of small molecules in biological environments like membranes or aqueous solutions. nih.govnih.gov Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over the simulation, and the radius of gyration (Rg), which indicates its compactness. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational approach that correlates the structural or physicochemical properties of compounds with a specific property of interest, such as boiling point, solubility, or biological activity. researchgate.netnih.gov These models use molecular descriptors derived from the chemical structure to create a mathematical relationship that can predict the properties of new or untested compounds. researchgate.netbohrium.com QSPR studies are valuable in materials science and pharmaceutical research for screening large libraries of compounds and prioritizing candidates for synthesis and testing. bohrium.comnih.gov For nitrogen-containing heterocycles, QSPR models have been developed to predict properties like hydrogen-bond basicity using quantum-mechanically derived descriptors. nih.gov

Prediction of Spectroscopic Properties through Theoretical Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical methods are highly effective in predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. nih.govworktribe.comimist.ma DFT-GIAO calculations have shown good correlation with experimental ¹H, ¹³C, and ¹⁵N NMR data for various quinoxaline derivatives. ias.ac.innih.govrsc.org

Similarly, DFT calculations can accurately predict vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. researchgate.netq-chem.comq-chem.com After applying appropriate scaling factors to account for systematic errors, the calculated frequencies typically show excellent agreement with experimental spectra, helping to assign specific vibrational modes to different functional groups within the molecule. nih.govscispace.comwisc.edu

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| Key Vibrational Frequencies (cm⁻¹) | Data not available |

Note: Specific predicted spectroscopic data for this compound were not found in the reviewed literature. This table is a template for data generated from such theoretical calculations.

Theoretical Insights into Molecular Interactions and Adsorption Mechanisms (e.g., Corrosion Inhibition)

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide profound insights into the mechanisms by which quinoxaline derivatives, including systems analogous to this compound, function as corrosion inhibitors. These methods elucidate the relationship between the molecular structure of an inhibitor and its effectiveness in protecting metallic surfaces, such as mild steel, from corrosive environments.

The primary mechanism of corrosion inhibition by organic molecules like quinoxaline derivatives involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.netresearchgate.net The efficiency of this protective layer is intimately linked to the physical and chemical properties of the inhibitor molecule, including its electronic structure, the presence of functional groups, and its orientation on the surface. najah.edu

Molecular Structure and Adsorption:

The quinoxaline ring, a bicyclic heteroaromatic system containing two nitrogen atoms, is a key feature that facilitates strong interaction with metal surfaces. The planar structure of the quinoxaline moiety allows for effective surface coverage. The presence of π-electrons in the aromatic system and non-bonding electron pairs on the nitrogen atoms allows the molecule to function as a Lewis base, donating electrons to the vacant d-orbitals of metal atoms like iron. najah.eduresearchgate.net This process, known as donor-acceptor interaction, is a cornerstone of chemical adsorption (chemisorption).

In the case of this compound, the substituents on the quinoxaline core play a critical role in modulating its electronic properties and, consequently, its adsorption behavior.

Methyl Group (-CH₃): As an electron-donating group, the methyl group increases the electron density on the quinoxaline ring system. This enhanced electron density can lead to stronger donation to the metal surface, thereby improving the adsorption and inhibition efficiency.

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence significantly influences the electronic distribution within the molecule. While it reduces the electron-donating capacity of the ring, it can enhance the back-donation from the metal's d-orbitals to the molecule's antibonding orbitals (π*), strengthening the adsorption bond. Furthermore, the fluorine atoms can serve as additional active sites for adsorption.

Quantum Chemical Parameters:

DFT calculations are instrumental in quantifying the electronic properties of inhibitor molecules, offering a predictive understanding of their performance. osti.gov Several key parameters are calculated to describe the molecule's reactivity and its potential for interaction with a metal surface. researchgate.net

| Parameter | Description | Significance in Corrosion Inhibition |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the molecule's capacity to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to the metal's vacant orbitals, leading to stronger adsorption and higher inhibition efficiency. najah.edu |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface (back-donation), which also strengthens the adsorptive bond. researchgate.net |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates the reactivity of the molecule. A smaller energy gap implies that the molecule is more polarizable and reactive, facilitating easier adsorption onto the metal surface and thus enhancing inhibition efficiency. najah.edu |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A higher dipole moment can increase the electrostatic interaction between the inhibitor and the charged metal surface, potentially displacing water molecules and promoting adsorption. However, a direct correlation with inhibition efficiency is not always observed. researchgate.net |

| Fraction of Electrons Transferred (ΔN) | The number of electrons transferred from the inhibitor to the metal surface. | A positive value of ΔN indicates that the molecule acts as an electron donor in the interaction, a key feature for effective chemisorption. |

Illustrative Data for a Representative Trifluoromethylated Quinoxaline System

While specific experimental or computational data for this compound is not available in the reviewed literature, the following table presents plausible quantum chemical parameters based on general findings for substituted quinoxalines studied via DFT. These values are for illustrative purposes to demonstrate the typical outputs of such theoretical investigations.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |

| Quinoxaline (Parent) | -6.50 | -1.25 | 5.25 | 1.80 |

| 2-Methylquinoxaline | -6.35 | -1.18 | 5.17 | 1.95 |

| This compound (Illustrative) | -6.85 | -1.90 | 4.95 | 3.50 |

This data is hypothetical and serves to illustrate the expected electronic effects of the substituents.

Adsorption Mechanism on Metal Surfaces:

The adsorption of quinoxaline inhibitors on a metal surface like iron in an acidic medium is a complex process that can involve both physisorption and chemisorption.

Physisorption: In the initial stage, the protonated quinoxaline molecule (in acidic solution) can be electrostatically attracted to the negatively charged metal surface (due to adsorbed anions like Cl⁻). This physical adsorption is relatively weak.

Chemisorption: This is the dominant and more stable form of interaction. It involves the sharing of electrons between the inhibitor molecule and the metal surface. As described by DFT studies on analogous systems, this can occur through: researchgate.net

Donation of π-electrons from the quinoxaline ring and lone pair electrons from the nitrogen atoms to the vacant d-orbitals of the iron atoms.

Retro-donation from the filled d-orbitals of iron to the vacant π*-antibonding orbitals of the quinoxaline molecule.

Molecular Dynamics (MD) simulations complement DFT by providing a dynamic picture of the adsorption process. These simulations model the interaction of the inhibitor, water molecules, and corrosive ions with the metal surface over time. Key findings from MD simulations on quinoxaline derivatives show that the inhibitor molecules tend to adsorb in a planar or near-planar orientation on the metal surface (e.g., Fe(110)). researchgate.net This flat adsorption maximizes the contact area and creates a more effective barrier against the corrosive species. The calculated adsorption energy from these simulations provides a quantitative measure of the stability of the inhibitor-metal bond, with more negative values indicating stronger and more spontaneous adsorption.

Biological Activity Research in Vitro Studies of 2 Methyl 6 Trifluoromethyl Quinoxaline Analogs

Antimicrobial Activities (In Vitro)

Quinoxaline (B1680401) derivatives are recognized for their potential as antimicrobial agents, a property attributed to the core heterocyclic structure which is found in various antibiotics like echinomycin (B1671085) and levomycin. nih.govnih.gov The simple and flexible nature of the quinoxaline scaffold allows for chemical modifications that can enhance its activity and potentially circumvent resistance mechanisms developed against other established antimicrobial classes. nih.gov

Analogs of 2-Methyl-6-(trifluoromethyl)quinoxaline have demonstrated notable in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov The antibacterial effect of these compounds is often evaluated using methods like the disc diffusion assay and by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. nih.gov

Research has shown that specific substitutions on the quinoxaline ring are crucial for antibacterial potency. For instance, certain tetrazolo[1,5-a]quinoxaline (B8696438) derivatives have exhibited high degrees of inhibition against both Gram-positive and Gram-negative bacterial strains. nih.gov In one study, two 2,3‐N,N‐diphenyl quinoxaline derivatives (compounds 25 and 31) showed significant activity against multiple strains of Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, with MIC values ranging from 0.25 to 1 mg/L. researchgate.net These compounds were also effective against resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). researchgate.net Another study found that a series of quinoxalinone derivatives had broad-spectrum activity, with 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide (B81097) exhibiting an MIC of 7.8 μg/mL against four Gram-positive strains. researchgate.net

The following table summarizes the in vitro antibacterial activity of selected quinoxaline analogs against various bacterial strains.

| Compound Type | Bacterium | Strain | Activity (MIC) | Reference |

| 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide | Gram-positive bacteria | Multiple strains | 7.8 µg/mL | researchgate.net |

| 2,3‐N,N‐Diphenyl quinoxaline derivative (Compound 25) | Staphylococcus aureus | Multiple strains | 0.25 - 1 mg/L | researchgate.net |

| 2,3‐N,N‐Diphenyl quinoxaline derivative (Compound 31) | Enterococcus faecalis | Multiple strains | 0.25 - 1 mg/L | researchgate.net |

| Spiro-1,3-dithiinoindenoquinoxaline derivative (Compound 4b) | Bacteria | Multiple strains | 0.06 - 0.25 µg/mL | researchgate.net |

| Quinoxaline derivative (Compound 5k) | Acidovorax citrulli | Ac | Good activity | rsc.org |

The potential of quinoxaline analogs extends to antifungal applications. In vitro studies have evaluated their efficacy against various pathogenic fungi, including species of Candida, Aspergillus, and plant-pathogenic fungi like Rhizoctonia solani. rsc.orgnih.govresearchgate.net

One study investigating a series of quinoxaline derivatives for use as agricultural fungicides found that compounds 5j and 5t were highly effective against Rhizoctonia solani (rice sheath blight), with EC₅₀ values of 8.54 µg/mL and 12.01 µg/mL, respectively. rsc.org This activity was superior to that of the commercial fungicide azoxystrobin (B1666510) (EC₅₀ 26.17 µg/mL). rsc.org Another study on 6,7-difluoro-3-methyl-quinoxaline 1,4-dioxides found that several derivatives were active against multiple Candida species, including C. albicans, C. krusei, C. parapsilosis, and C. glabrata, with MIC₅₀ values ranging from 3.9 to 31.25 µg/mL. nih.gov Furthermore, 2,3-dimethylquinoxaline (B146804) was tested against a wide array of fungi, showing an MIC of 9 µg/ml against Cryptococcus neoformans. researchgate.net

The table below presents the in vitro antifungal activity of various quinoxaline analogs.

| Compound Type | Fungus | Strain | Activity (EC₅₀/MIC) | Reference |

| Quinoxaline derivative (Compound 5j) | Rhizoctonia solani | RS | EC₅₀ = 8.54 µg/mL | rsc.org |

| Quinoxaline derivative (Compound 5t) | Rhizoctonia solani | RS | EC₅₀ = 12.01 µg/mL | rsc.org |

| 6,7-difluoro-3-methyl-quinoxaline 1,4-dioxide (Derivative 7a) | Candida species | Multiple | MIC₅₀ = 3.9 - 31.25 µg/mL | nih.gov |

| 2,3-dimethylquinoxaline | Cryptococcus neoformans | - | MIC = 9 µg/mL | researchgate.net |

| 2,3-dimethylquinoxaline | Candida tropicalis | - | MIC = 1125 µg/mL | researchgate.net |

| Spiro-1,3-dithiinoindenoquinoxaline derivative (Compound 4b) | Candida albicans | - | MIC = 0.25 µg/mL | researchgate.net |

Quinoxaline derivatives have emerged as a promising scaffold in the search for new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis. nih.govnih.gov Several analogs have demonstrated significant in vitro activity against this pathogen, including drug-resistant strains. nih.govnih.gov

A significant breakthrough in understanding the antimycobacterial action of quinoxaline analogs was the identification of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) as a key molecular target. nih.govacs.orgh1.co DprE1 is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of decaprenylphosphoryl arabinose (DPA), a vital precursor for arabinogalactan (B145846) and lipoarabinomannan. mdpi.com Inhibition of DprE1 disrupts cell wall formation, leading to bacterial death. mdpi.com

Phenotypic screening of a quinoxaline library led to the discovery of Ty38c, identified as 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid. nih.govacs.orgepfl.ch This compound, an analog of this compound, is a potent, noncovalent inhibitor of DprE1. nih.govacs.org It exhibited bactericidal activity against replicating M. tuberculosis with a Minimum Inhibitory Concentration (MIC₉₉) of 3.1 μM. acs.orgepfl.ch The discovery and subsequent crystallographic studies of Ty38c and other analogs in complex with DprE1 have provided a high-resolution map of the inhibitor binding site, paving the way for the rational design of new and more potent DprE1 inhibitors. nih.govacs.org

Structure-activity relationship (SAR) studies have been crucial in optimizing the antimycobacterial efficacy of quinoxaline derivatives. nih.govnih.gov These studies have revealed that specific chemical features on the quinoxaline ring significantly influence activity.

Substituents at Position 2 and 3: A carboxylate group at the 2-position and a methyl group at the 3-position have been identified as favorable for antitubercular activity. nih.gov For instance, quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives with a methyl group at position 3 showed promising activity. nih.gov The presence of a trifluoromethyl (CF₃) group at position 3, combined with an ester group at position 2, also resulted in increased antimycobacterial activity. nih.gov

Substituents at Position 6 and 7: The presence of an electron-withdrawing group, such as a halogen (e.g., chlorine, fluorine) or a trifluoromethyl group (CF₃), at the 6 or 7-position is often associated with enhanced antimycobacterial potency. nih.govnih.gov Conversely, replacing halogens with methyl or methoxy (B1213986) groups can lead to decreased activity. nih.gov

Ester Groups: The steric effect of an ester group, particularly at the 7-position, plays a key role in enhancing biological effects against M. tuberculosis. nih.gov

N-Oxides: The presence of 1,4-di-N-oxide moieties on the quinoxaline ring is generally linked to potent antibacterial and antimycobacterial activity. researchgate.net Loss of these N-oxide groups often results in a decrease or loss of activity. researchgate.net

The following table highlights some SAR findings for quinoxaline analogs.

| Compound Series | Favorable Substitutions for Antimycobacterial Activity | Reference |

| Quinoxaline 1,4-di-N-oxides | Carboxylate at C2, Halogen at C7, Methyl at C3 | nih.gov |

| Thiazolidinone-fused Quinoxalines | Electron-withdrawing group (para) on phenyl ring, Halogen at C7 | nih.gov |

| Pyrrolo[1,2-a]quinoxalines | Replacement of tertiary nitrogen with an NH group | nih.gov |

| Quinoxaline 1,4-di-N-oxides | COOCH₃ or COOCH₂CH₃ at C2 and CF₃ at C3 | nih.gov |

Antimycobacterial Activity (In Vitro)

Antiparasitic Activities (In Vitro)

In addition to their antimicrobial properties, certain quinoxaline analogs have been investigated for their potential against parasites. In vitro studies have demonstrated the efficacy of some derivatives against protozoan parasites like Trichomonas vaginalis. nih.gov

A study on a series of 6,7-difluoro-3-methyl-2-substituted-quinoxaline 1,4-dioxides revealed potent anti-trichomonas activity. nih.gov Several of these compounds exhibited a Minimum Bactericidal Concentration (MBC) ranging from 0.39 to 25.0 µg/mL against T. vaginalis. nih.gov Notably, five derivatives showed particularly strong activity, with MBC values between 0.39 and 0.78 µg/mL, which is significantly more potent than the reference drug metronidazole (B1676534) (MBC = 12.5 µg/mL). nih.gov

| Compound Type | Parasite | Activity (MBC) | Reference |

| 6,7-difluoro-3-methyl-quinoxaline 1,4-dioxide (Derivative 5a) | Trichomonas vaginalis | 0.39 - 0.78 µg/mL | nih.gov |

| 6,7-difluoro-3-methyl-quinoxaline 1,4-dioxide (Derivative 5d) | Trichomonas vaginalis | 0.39 - 0.78 µg/mL | nih.gov |

| 6,7-difluoro-3-methyl-quinoxaline 1,4-dioxide (Derivative 7a) | Trichomonas vaginalis | 0.39 - 0.78 µg/mL | nih.gov |

| 6,7-difluoro-3-methyl-quinoxaline 1,4-dioxide (Derivative 9) | Trichomonas vaginalis | 0.39 - 0.78 µg/mL | nih.gov |

| 6,7-difluoro-3-methyl-quinoxaline 1,4-dioxide (Derivative 11c) | Trichomonas vaginalis | 0.39 - 0.78 µg/mL | nih.gov |

Anti-amoebic Activity (In Vitro)

Quinoxaline derivatives, specifically quinoxaline 1,4-di-N-oxides (QdNOs), have demonstrated notable efficacy against Entamoeba histolytica, the protozoan responsible for human amoebiasis. researchgate.net In vitro studies on E. histolytica trophozoites revealed that certain QdNOs induce morphological changes, increase reactive oxygen species (ROS), and inhibit the activity of thioredoxin reductase, a crucial enzyme in the parasite's antioxidant defense system. researchgate.net

Research involving 25 newly synthesized ethyl and methyl quinoxaline 7-carboxylate 1,4-di-N-oxide derivatives found that ten of these compounds exhibited superior anti-amoebic activity compared to the standard drug, metronidazole. researchgate.net Two specific derivatives, identified as T-001 and T-017, were among the most active. Proteomic analysis of trophozoites treated with these compounds showed a significant alteration in proteins related to the cytoskeleton, intracellular traffic, and redox homeostasis. This disruption of essential cellular functions ultimately impacts the parasite's virulence and survival. researchgate.net

Antimalarial and Anti-leishmanial Activities (In Vitro)

The quest for new treatments for parasitic diseases like malaria and leishmaniasis has led to the investigation of quinoxaline derivatives. nih.gov

Antimalarial Activity: Quinoxaline 1,4-di-N-oxide (QdNO) derivatives have shown significant activity against Plasmodium falciparum, the parasite that causes malaria. nih.gov Analogs of chalcones containing a quinoxaline ring were synthesized and evaluated for their antiplasmodial effects. nih.govmdpi.com The results underscored the importance of the enone moiety linked to the quinoxaline ring for antimalarial activity. nih.govmdpi.com Furthermore, research into 3-trifluoromethyl-2-arylcarbonyl 1,4-di-N-oxide quinoxaline derivatives confirmed their ability to inhibit the growth of chloroquine-resistant P. falciparum strains. researchgate.net Novel bis-pyrrolo[1,2-a]quinoxaline derivatives also demonstrated potent antimalarial activity, with IC50 values in the micromolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains. nih.govtandfonline.com

| Compound Type | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Quinoxaline Chalcone Analog (1a) | P. falciparum (FCR-3) | 6.2 µM | nih.gov |

| Quinoxaline Chalcone Analog (2a) | P. falciparum (FCR-3) | 5.8 µM | nih.gov |

| bis-pyrrolo[1,2-a]quinoxaline (1n) | P. falciparum (W2 strain) | Selectivity Index: 40.6 | nih.gov |

| bis-pyrrolo[1,2-a]quinoxaline (1p) | P. falciparum (3D7 strain) | Selectivity Index: 39.25 | nih.gov |

Anti-leishmanial Activity: Certain quinoxaline derivatives have also been identified as potent agents against Leishmania species. nih.gov Monge's team tested pyrazole (B372694) quinoxaline derivatives and found that 2,6-dimethyl-3-f-quinoxaline 1,4-dioxide was the most active compound against L. peruviana. nih.gov Subsequent studies on other derivatives revealed compounds with high efficacy against L. infantum and L. amazonensis. nih.gov SAR studies indicated that the presence of one halogenous group at position 6 or 7 of the quinoxaline ring could be a strategy for developing effective antileishmanial agents. nih.gov

| Compound Derivative | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 2,6-dimethyl-3-f-quinoxaline 1,4-dioxide | L. peruviana | 8.9 µM | nih.gov |

| Cyclohexyl derivative | L. infantum | 2.5 µM | nih.gov |

| 3-chloropropyl derivative | L. amazonensis | 0.7 µM | nih.gov |

Anti-trypanosomal Activity (In Vitro)

Quinoxaline 1,4-di-N-oxide (QdNO) derivatives have demonstrated promising in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The cytotoxicity of these compounds against the protozoan was found to be in the same range as the reference drug, nifurtimox. nih.gov Structure-activity relationship (SAR) analyses have suggested that a reductive metabolism might be involved in their mechanism of action. A key finding from these studies is that the presence of an electron-withdrawing group, such as a halo-substituent, on the benzene (B151609) moiety of the quinoxaline structure leads to more active compounds. nih.gov This suggests that analogs with a trifluoromethyl group could be particularly effective.

Anticancer and Antiprotozoal Activities (In Vitro Cytotoxicity)

The cytotoxic potential of quinoxaline analogs has been extensively evaluated against various cancer cell lines. Hybrid derivatives, such as those combining quinoxaline with coumarin, have shown significant growth inhibition against melanoma cell lines. researchgate.net A novel quinoxaline urea (B33335) analog, developed through SAR studies, was found to be approximately four times more potent in inhibiting pancreatic cancer cell growth than its parent compound. mdpi.com

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Quinoxaline-Triazole Hybrid (Compound 3) | Ty-82 (Leukemia) | 2.5 µM | researchgate.net |

| Quinoxaline-Triazole Hybrid (Compound 3) | THP-1 (Leukemia) | 1.6 µM | researchgate.net |

| Quinoxaline-Coumarin Hybrid (Compound 1) | MALME-M (Melanoma) | 55.75% Growth Inhibition | researchgate.net |

Mechanisms of Cytotoxicity (e.g., Reactive Oxygen Species Generation)

A primary mechanism through which quinoxaline analogs exert their cytotoxic effects is the induction of oxidative stress. As seen in anti-amoebic studies, QdNOs can significantly increase the levels of reactive oxygen species (ROS) within parasitic cells. researchgate.net This surge in ROS overwhelms the parasite's antioxidant defenses, leading to cellular damage and death. researchgate.net

In the context of anticancer activity, the mechanism often involves the disruption of mitochondrial function. For instance, a rhodium(III) complex featuring an 8-hydroxy-2-methylquinoline ligand—a close structural relative of the quinoxaline core—was shown to induce apoptosis in cancer cells by causing a loss of mitochondrial membrane potential and a subsequent increase in cellular ROS levels. researchgate.net This disruption triggers a cascade of apoptotic events, ultimately leading to cancer cell death. researchgate.net This suggests that quinoxaline analogs could operate through a similar mitochondrial dysfunction pathway.

Structure-Activity Relationship Studies for In Vitro Anticancer Efficacy

SAR studies are crucial for optimizing the anticancer potential of quinoxaline derivatives. researchgate.netresearchgate.net Research has identified several key structural features that influence efficacy. The main sites for substitution on the quinoxaline nucleus are the C2, C3, C6, and/or C7 positions. researchgate.net

Key SAR findings include:

Substituents on the Aromatic Ring : Unsubstituted aromatic rings (R1, R2 = H) can result in higher activity. When substituents are present, electron-withdrawing groups like chlorine (Cl) tend to produce higher activity than other halogens like bromine (Br) or electron-releasing groups like methyl (CH3). researchgate.net

Linkers : For quinoxaline-triazole hybrids, an aliphatic linker at the third position of the quinoxaline ring is considered essential for activity. researchgate.net

Hybridization : The creation of hybrid molecules, such as linking the quinoxaline moiety with other pharmacologically active structures like coumarin, is a successful strategy to potentiate anticancer activity. researchgate.net

Anti-inflammatory and Antioxidant Potential (In Vitro)

Quinoxaline derivatives exhibit significant anti-inflammatory and antioxidant properties in vitro. tandfonline.comwisdomlib.org Their anti-inflammatory action is attributed to the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes, cytokines, and signaling pathways like NF-κB and p38α mitogen-activated protein kinase (p38α MAPK). tandfonline.combenthamdirect.com

Anti-inflammatory Activity: Specific quinoxaline derivatives have been engineered as potent and selective inhibitors of inflammatory targets. One study identified a novel derivative as a dual inhibitor of EGFR and COX-2, with a COX-2 inhibition IC50 value of just 29 nM. researchgate.net Another series of quinoxaline-hydrazone derivatives was evaluated for its ability to prevent protein denaturation, an established in vitro model for inflammation.

Antioxidant Activity: The antioxidant capacity of quinoxaline analogs is often measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. wisdomlib.org Studies have shown that many derivatives possess significant free radical scavenging potential. For example, spiropyrrolidine derivatives tethered to an indeno-quinoxaline core showed remarkable antioxidant activity. mdpi.com

| Compound Type | Assay | Activity | Reference |

|---|---|---|---|

| Quinoxaline-Hydrazone (4a) | BSA Denaturation Inhibition | 83.42% | nih.gov |

| Quinoxaline-Hydrazone (4a) | p38α MAP Kinase Inhibition (IC50) | 0.042 µM | nih.gov |

| Quinoxaline Derivative (4a) | COX-2 Inhibition (IC50) | 29 nM | researchgate.net |

| Quinoxaline-Hydrazone (4a) | DPPH Scavenging | 74.70% | nih.gov |

| Quinoxaline-Hydrazone (4d) | DPPH Scavenging | 74.34% | nih.gov |

| Spiropyrrolidine-Quinoxaline (5c) | DPPH Scavenging (IC50) | 3.26 ± 0.32 µM | mdpi.com |

Receptor Antagonism Studies (e.g., 5-HT3 Receptor)

Quinoxaline derivatives have emerged as a significant class of compounds exhibiting antagonist activity at the 5-HT3 receptor, a key target in therapies for conditions such as chemotherapy-induced nausea and vomiting. medchemexpress.comwikipedia.org In vitro studies have been instrumental in characterizing the interaction of these analogs with the 5-HT3 receptor.

A notable study reported on the pharmacological profile of five quinoxaline derivatives, identifying them as a new class of 5-HT3 receptor antagonists. nih.gov All tested compounds demonstrated the ability to antagonize the effects of the selective 5-HT3 receptor agonist 2-methyl-5-HT in the isolated longitudinal muscle-myenteric plexus preparation of the guinea-pig ileum. nih.gov One particular analog, identified as VC-605, exhibited a potency approximately three orders of magnitude greater than that of the established 5-HT3 antagonist, ondansetron (B39145), in this specific assay. nih.gov Furthermore, in binding studies utilizing rat cerebral cortex membranes, VC-605 was the only compound in the series to show an affinity for 5-HT3 receptors comparable to ondansetron. nih.gov

Structure-activity relationship (SAR) studies have further elucidated the structural requirements for potent 5-HT3 receptor antagonism within the quinoxaline scaffold. Research into a series of (iso)quinoline and quinazoline (B50416) compounds, identified from a fragment screen, led to the discovery of several high-affinity ligands for the 5-HT3 receptor. acs.org These findings align with established pharmacophore models for 5-HT3 antagonists. acs.org

Additional research has focused on developing quinoxaline-based ligands with selectivity for different subtypes of the 5-HT3 receptor, namely the homomeric 5-HT3A and heteromeric 5-HT3AB receptors. nih.govvu.nl This work led to the identification of specific analogs, such as 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline, which displayed an 11-fold selectivity for the 5-HT3A receptor, and 2-(4-methylpiperazin-1-yl)quinoxaline, which showed an 8.3-fold selectivity for the 5-HT3AB receptor. nih.gov These selective ligands are valuable tools for investigating the distinct physiological roles of these receptor subtypes. nih.gov

The design and synthesis of quinoxalin-2-carboxamides have also been pursued as a strategy to develop novel 5-HT3 receptor antagonists. medchemexpress.comresearchgate.net

Table 1: In Vitro 5-HT3 Receptor Antagonist Activity of Quinoxaline Analogs

| Compound/Analog | Key In Vitro Findings | Reference |

| VC-605 | Approximately 1000 times more potent than ondansetron in antagonizing 2-methyl-5-HT in guinea-pig ileum. nih.gov | nih.gov |

| Showed affinity comparable to ondansetron in binding to 5-HT3 receptors from rat cerebral cortex membranes. nih.gov | nih.gov | |

| VC-501 and VC-603 | Demonstrated antagonist activity against the 2-methyl-5-HT effect in the isolated longitudinal muscle-myenteric plexus preparation of guinea-pig ileum. nih.gov | nih.gov |

| 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline | Showed 11-fold selectivity for the 5-HT3A receptor. nih.gov | nih.gov |

| 2-(4-methylpiperazin-1-yl)quinoxaline | Exhibited 8.3-fold selectivity for the 5-HT3AB receptor. nih.gov | nih.gov |

Neuroprotective Effects (In Vitro)

Analogs of this compound have also been investigated for their potential neuroprotective properties in various in vitro models of neurodegenerative diseases. These studies highlight the therapeutic potential of the quinoxaline core structure in mitigating neuronal damage.

In the context of Parkinson's disease, a second generation of quinoxaline-derived molecules was designed and synthesized based on structure-activity relationship studies. nih.gov From this series, a compound designated as PAQ (4c) was identified as a promising neuroprotective agent for dopaminergic neurons. nih.gov In vitro characterization of PAQ in cellular models of Parkinson's disease revealed that its neuroprotective action is, at least in part, mediated through the activation of ryanodine (B192298) receptor channels in the endoplasmic reticulum. nih.gov

Research targeting Alzheimer's disease has also explored the neuroprotective capabilities of quinoxaline derivatives. journalajrb.com A study focusing on new quinoxaline analogs, specifically QX-4 and QX-6, demonstrated significant neuroprotective effects in a PC12 cell line. journalajrb.com These compounds were found to enhance neuronal viability and protect against the toxicity induced by β-amyloid (Aβ) peptides. journalajrb.com Furthermore, they were shown to reduce intracellular reactive oxygen species (ROS) and downregulate inflammatory cytokines, indicating multiple mechanisms of action relevant to the pathology of Alzheimer's disease. journalajrb.com

Table 2: In Vitro Neuroprotective Effects of Quinoxaline Analogs

| Compound/Analog | In Vitro Model | Key Neuroprotective Findings | Reference |

| PAQ (4c) | Cellular models of Parkinson's disease | Demonstrated neuroprotective effects on dopaminergic neurons. nih.gov | nih.gov |

| Action partially attributed to the activation of endoplasmic reticulum ryanodine receptor channels. nih.gov | nih.gov | ||

| QX-4 | PC12 cell line (Alzheimer's disease model) | Substantially enhanced neuronal viability and blocked Aβ-induced toxicity. journalajrb.com | journalajrb.com |

| Decreased intracellular reactive oxygen species (ROS). journalajrb.com | journalajrb.com | ||

| Downregulated inflammatory cytokines. journalajrb.com | journalajrb.com | ||

| QX-6 | PC12 cell line (Alzheimer's disease model) | Substantially enhanced neuronal viability and blocked Aβ-induced toxicity. journalajrb.com | journalajrb.com |

| Decreased intracellular reactive oxygen species (ROS). journalajrb.com | journalajrb.com | ||

| Downregulated inflammatory cytokines. journalajrb.com | journalajrb.com |

Advanced Research Applications and Functional Material Design

Corrosion Inhibition Studies

Quinoxaline (B1680401) derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.

The primary mechanism of corrosion inhibition by quinoxaline derivatives is through adsorption. This process involves the interaction of the lone pair of electrons on the nitrogen atoms, the π-electrons of the aromatic rings, and the metal surface. Both experimental and theoretical studies have been employed to understand this phenomenon.

Experimental Techniques:

Potentiodynamic Polarization (PDP): This technique helps in determining the inhibitive effect on both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the interface between the metal and the corrosive medium, providing information on the charge transfer resistance and the formation of a protective film.

Weight Loss Method: This is a straightforward method to determine the corrosion rate in the presence and absence of the inhibitor.

Theoretical Approaches:

Quantum Chemical Calculations (DFT): Density Functional Theory is used to calculate various molecular properties of the inhibitor molecules, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment. These parameters help in correlating the molecular structure with the inhibition efficiency.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the adsorption orientation and interaction energy of the inhibitor molecules on the metal surface.

Studies on various quinoxaline derivatives have shown that their adsorption often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is typically spontaneous.

Potentiodynamic polarization studies of numerous quinoxaline derivatives have indicated that they generally function as mixed-type inhibitors. This means they suppress both the anodic and cathodic reactions of the corrosion process. The addition of these inhibitors to the corrosive solution leads to a decrease in the corrosion current density without significantly altering the corrosion potential. This behavior is attributed to the inhibitor molecules blocking the active sites on the metal surface, thereby hindering both metal dissolution and hydrogen evolution.

Organic Light-Emitting Devices (OLEDs) and Electroluminescent Materials

The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline core makes its derivatives suitable for use as electron-transporting materials or as host materials in the emissive layer of OLEDs. The ability to tune their electronic and photophysical properties through chemical modification is a key advantage.

Derivatives of quinoxaline have been incorporated into the design of electroluminescent materials. By attaching various chromophoric and electron-donating or electron-withdrawing groups to the quinoxaline scaffold, materials with emission colors spanning the visible spectrum have been developed. The high thermal stability and good film-forming properties of some quinoxaline derivatives also contribute to the longevity and performance of OLED devices.

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics

In the realm of solar energy conversion, quinoxaline derivatives have been explored as components in both DSSCs and organic photovoltaics (OPVs). Their strong electron-accepting character and extended π-conjugation are beneficial for these applications.

In DSSCs, quinoxaline moieties have been incorporated into organic dyes as an electron-acceptor unit or as a π-bridge to facilitate intramolecular charge transfer from a donor to an acceptor group. This charge transfer is crucial for efficient light harvesting and electron injection into the semiconductor's conduction band (typically TiO₂). The absorption spectra of these dyes can be tuned by modifying the donor and acceptor strengths, as well as the length of the π-conjugated system.

| Parameter | Description |

| Jsc (Short-circuit current density) | The maximum current that a solar cell can deliver at zero voltage. |

| Voc (Open-circuit voltage) | The maximum voltage that a solar cell can produce when no current is flowing. |

| FF (Fill Factor) | A measure of the "squareness" of the current-voltage curve. |

| PCE (Power Conversion Efficiency) | The ratio of the electrical power produced by the solar cell to the power of the incident light. |

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in solid-state devices like OLEDs, as it can overcome the common issue of aggregation-caused quenching (ACQ).

Certain quinoxaline derivatives have been designed to exhibit AIE properties. The restriction of intramolecular rotation (RIR) in the aggregated state is often the key mechanism behind AIE. By introducing bulky substituents or creating twisted molecular geometries, the non-radiative decay pathways can be suppressed, leading to enhanced emission in the solid state. This characteristic is particularly beneficial for developing highly efficient solid-state emitters for OLEDs.

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a fundamental process in photochemistry where photoexcitation induces the transfer of an electron from a donor part to an acceptor part of the same molecule. This phenomenon is characteristic of "push-pull" systems, where an electron-donating group is conjugated with an electron-accepting group. The quinoxaline nucleus is inherently electron-deficient, making it an effective acceptor moiety. nih.gov The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent, further enhances this acceptor character. beilstein-journals.org

In derivatives of 2-Methyl-6-(trifluoromethyl)quinoxaline designed to exhibit ICT, the quinoxaline core acts as the electron acceptor. When paired with a suitable electron-donating group attached to the molecule, a push-pull system is formed. Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is generally centered on the quinoxaline ring. scholaris.ca This charge redistribution creates a highly polarized excited state.

A key characteristic of ICT is its sensitivity to the local environment, a property known as solvatochromism. The emission properties of ICT-based fluorophores are often dependent on the polarity of the solvent. nih.gov Research on related indolizino[5,6-b]quinoxaline derivatives, which also feature a push-pull structure, has demonstrated strong fluorescence in aprotic solvents, indicative of ICT processes. nih.gov For molecules like this compound, this sensitivity would manifest as a shift in the fluorescence emission spectrum to longer wavelengths (a red shift) as the solvent polarity increases, due to the stabilization of the polar ICT excited state. This property is crucial for the design of materials for nonlinear optics and environmental sensors. semanticscholar.org

Chromogenic and Fluorogenic Sensor Development

The development of chemical sensors that can detect specific ions or molecules through a visible color change (chromogenic) or a change in fluorescence (fluorogenic) is a significant area of research. Quinoxaline derivatives are excellent candidates for building such sensors due to their distinct electronic and photophysical properties. nih.gov The electron-deficient nature of the quinoxaline ring can be perturbed upon interaction with an analyte, leading to a measurable optical response. nih.gov

Chemosensors generally consist of a receptor unit that selectively binds to the target analyte and a signaling unit (chromophore or fluorophore) that reports this binding event. beilstein-archives.org In sensors derived from this compound, the quinoxaline core itself can serve as the signaling unit. The introduction of a specific binding site, such as a pyrrole -NH group for anion sensing or a crown ether for cation sensing, would complete the sensor design. nih.govresearchgate.net

Upon binding of an analyte, the electronic structure of the quinoxaline derivative is altered. For instance, in anion sensing, the interaction between the receptor and an anion can increase the electron density on the quinoxaline ring, modulating the ICT process and thereby changing the absorption or emission properties. nih.gov This can result in a distinct color change or the quenching or enhancement of fluorescence. nih.gov The high π-deficiency of the acenaphtoquinoxaline scaffold, a related structure, has been exploited to create a highly selective and sensitive "turn-off" fluorescent sensor for mercury (Hg²⁺) ions. nih.gov The strong electron-withdrawing capacity of the trifluoromethyl group in this compound would likely enhance its sensitivity as a signaling unit in similar sensor designs.

DNA Cleaving Agent Research

Quinoxaline derivatives, particularly in the form of their 1,4-di-N-oxides (QdNOs), have been extensively investigated as hypoxia-selective anti-tumor agents that can act as DNA cleaving agents. nih.govresearchgate.net These compounds are bioreductively activated under low-oxygen (hypoxic) conditions, which are characteristic of solid tumors.

The mechanism of action involves the enzymatic single-electron reduction of the N-oxide groups. nih.gov This reduction, often carried out by enzymes like NADPH:cytochrome P450 reductase, forms a radical anion. nih.gov In the absence of oxygen, this radical species can lead to the generation of other radical species, such as the hydroxyl radical (•OH), or the quinoxaline radical itself may directly abstract hydrogen atoms from the DNA backbone. nih.gov This process results in damage to the DNA, causing strand breaks and ultimately leading to cell death. nih.gov

Research on 7-chloro-2-thienylcarbonyl-3-trifluoromethylquinoxaline 1,4-dioxide, a compound structurally related to the subject of this article, has demonstrated this mechanism. This derivative causes redox-activated, hypoxia-selective DNA cleavage. nih.gov The DNA cleaving action was significantly inhibited by the presence of radical scavengers, confirming the involvement of radical species in the process.

| Radical Scavenger (500 mM) | Inhibition of DNA Strand Cleavage (%) | Reference |

|---|---|---|

| Methanol | ~70-80% | nih.gov |

| Ethanol (B145695) | ~70-80% | nih.gov |

| t-Butanol | ~70-80% | nih.gov |

| DMSO | ~70-80% | nih.gov |

| Mannitol | ~70-80% | nih.gov |

These findings suggest that if this compound were converted to its 1,4-di-N-oxide derivative, it would be a promising candidate for research into new hypoxia-selective DNA cleaving agents. The trifluoromethyl group could potentially enhance its stability and lipophilicity, which are important properties for drug candidates. beilstein-journals.org

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-methyl-6-(trifluoromethyl)quinoxaline, and how do reaction conditions influence yield?

A: The synthesis typically involves condensation of substituted 1,2-diamines with α-keto or α-halo ketones. For this compound, a plausible route is the reaction of 4-methyl-2-(trifluoromethyl)phenylenediamine with glyoxylic acid derivatives under acidic or oxidative conditions . Solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) critically affect cyclization efficiency and yield. Side reactions, such as over-oxidation or incomplete cyclization, can be mitigated by optimizing stoichiometry and reaction time .

Q. Q2. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

A: Nuclear Magnetic Resonance (NMR) is essential for structural confirmation:

- ¹H NMR : Methyl groups at position 2 appear as singlets (δ 2.5–2.7 ppm), while trifluoromethyl groups (CF₃) show distinct splitting in ¹⁹F NMR (δ -60 to -65 ppm) .

- LC-MS : High-resolution mass spectrometry (HRMS) in positive ion mode confirms molecular weight (e.g., m/z 231.06 for C₁₀H₈F₃N₂⁺) .

Purity analysis via HPLC using C18 columns with acetonitrile/water gradients is recommended to resolve byproducts like unreacted diamine or hydroxylated intermediates .

Advanced Research Questions

Q. Q3. How does the trifluoromethyl group at position 6 influence electronic properties and biological activity in quinoxaline derivatives?

A: The electron-withdrawing CF₃ group enhances electrophilicity, improving interactions with biological targets (e.g., protease active sites). In HCV NS3/4A protease inhibitors, CF₃ at position 6 stabilizes π-stacking with His57 in the catalytic triad, increasing potency . However, steric bulk from CF₃ can reduce flexibility, as seen in reduced activity against D168A protease variants due to impaired binding pocket accommodation . Computational studies (e.g., DFT) are advised to quantify electronic effects and optimize substituent placement .

Q. Q4. What strategies resolve contradictions in SAR data for trifluoromethyl-substituted quinoxalines in anticancer studies?

A: Discrepancies often arise from variations in cell permeability versus target affinity. For example:

- In vitro potency ≠ in vivo efficacy : Modify lipophilicity via substituent engineering (e.g., adding hydroxyl groups for solubility) without disrupting planar quinoxaline-DNA intercalation .

- Resistance mechanisms : Use crystallography (e.g., co-crystal structures with drug-resistant variants) to identify steric clashes or lost hydrogen bonds. For 2-methyl-6-CF₃-quinoxaline, replacing methyl with smaller groups (e.g., H) may restore activity against mutants .

Q. Q5. How can crystallographic data guide the design of this compound derivatives for enhanced binding to enzymatic targets?

A: X-ray crystallography reveals critical interactions:

- Hydrogen bonding : The quinoxaline N-atoms often form H-bonds with backbone amides (e.g., Gly137 in HCV protease) .

- Van der Waals contacts : Methyl groups at position 2 fill hydrophobic pockets, while CF₃ at position 6 avoids repulsion with acidic residues (e.g., Asp168) .

Use software like PyMOL to model substitutions and validate with molecular dynamics simulations .

Q. Q6. What methodological challenges arise in quantifying fluorinated byproducts during this compound synthesis?

A: Fluorinated intermediates (e.g., trifluoroacetylated side products) complicate purification. Strategies include:

- ¹⁹F NMR : Monitor reaction progress and identify fluorinated impurities .

- Fluoride-specific detectors in HPLC : Enhance sensitivity for trace fluorinated byproducts .

- Derivatization : Convert reactive intermediates (e.g., trifluoromethyl ketones) to stable adducts for GC-MS analysis .

Analytical and Safety Considerations

Q. Q7. What are the key safety protocols for handling this compound in laboratory settings?

A:

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory and dermal irritation .

- Waste disposal : Collect fluorinated waste separately for incineration to avoid environmental release of persistent CF₃ groups .

- Stability : Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the trifluoromethyl group .

Q. Q8. How can fluorescent probes based on this compound be optimized for zinc ion detection?

A: Incorporate recognition groups (e.g., pyridyl or quinolinyl moieties) at position 3 to enhance Zn²⁺ chelation. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.